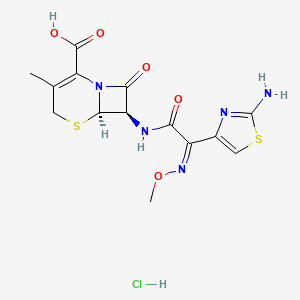

Cefetamet (hydrochloride)

Description

Historical Context of Cephalosporin (B10832234) Development

The journey of cephalosporin antibiotics began in 1945 when Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Acremonium (previously Cephalosporium), from a sewage outfall in Sardinia. researchgate.netasm.orgtandfonline.comgoogle.com This discovery set the stage for a new class of β-lactam antibiotics. At Oxford University, Guy Newton and Edward Abraham later isolated the active compound, cephalosporin C, in 1953. researchgate.netpsu.edu While cephalosporin C itself had only modest antibacterial potency, the isolation of its core structure, 7-aminocephalosporanic acid (7-ACA), was a pivotal moment. researchgate.netasm.org This nucleus, analogous to the 6-aminopenicillanic acid (6-APA) of penicillins, allowed for the chemical modification of its side chains. researchgate.net This breakthrough paved the way for the creation of numerous semi-synthetic derivatives with improved antibacterial activity and pharmacokinetic profiles. The first of these, cefalotin, was introduced by Eli Lilly and Company in 1964, marking the beginning of the clinical use of cephalosporins. researchgate.net

Over the subsequent decades, cephalosporins were systematically modified, leading to their classification into "generations." google.comkarger.comptfarm.pl This generational classification generally reflects a trend of increasing activity against Gram-negative bacteria with each successive generation, sometimes at the cost of reduced potency against Gram-positive organisms. karger.comnih.govresearchgate.net The development progressed from the first generation in the 1960s to the second and third generations in the 1970s and 1980s, and eventually to fourth and fifth-generation agents designed to tackle advanced bacterial resistance mechanisms. ptfarm.plnih.govgoogle.com

Classification within β-Lactam Antibiotics

Cefetamet (B193807) is classified as a third-generation cephalosporin. researchgate.netasm.orgtandfonline.comkarger.com Like all cephalosporins, it is a member of the β-lactam class of antibiotics, characterized by the presence of a β-lactam ring in its molecular structure. asm.orgtoku-e.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). asm.orgkarger.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. asm.org By disrupting this process, Cefetamet compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death. asm.org

As a third-generation cephalosporin, Cefetamet exhibits a broad spectrum of activity, particularly against Gram-negative bacteria. researchgate.nettandfonline.compsu.edu It is notably stable against many common β-lactamases, the enzymes produced by some bacteria to inactivate β-lactam antibiotics. asm.orgnih.gov

Table 1: In Vitro Activity Spectrum of Cefetamet

| Bacterial Group | Activity Level | Examples of Susceptible Organisms | Examples of Resistant Organisms |

|---|---|---|---|

| Gram-positive Aerobes | Good | Streptococcus pneumoniae (penicillin-sensitive), Group A β-haemolytic streptococci. researchgate.nettandfonline.com | Staphylococci, Penicillin-resistant S. pneumoniae. researchgate.net |

| Gram-negative Aerobes | Excellent | Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp., Proteus spp.). researchgate.nettandfonline.com | Pseudomonas spp. researchgate.net |

| Anaerobes | Limited | Most bile-sensitive (oral) Bacteroides spp. tandfonline.com | Bacteroides fragilis. tandfonline.com |

Chemical Derivation and Prodrug Concept of Cefetamet Pivoxil (hydrochloride)

The active form, Cefetamet, is derived from 7-amino-3-desacetoxycephalosporanic acid (7-ADCA). google.com A common synthesis route involves the condensation of 7-ADCA with an activated form of the side chain, 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid phenylhydrazine (B124118) thiazole (B1198619) ester (AE active ester), to produce Cefetamet acid. google.com

However, Cefetamet itself exhibits poor oral absorption. To overcome this limitation, it is chemically modified into a prodrug: Cefetamet Pivoxil. nih.govchemdad.com A prodrug is an inactive or less active compound that is metabolized (converted) in the body into the active drug. In this case, Cefetamet is esterified to form Cefetamet Pivoxil, specifically a pivaloyloxymethyl ester. tandfonline.comtoku-e.com This ester is then formulated as a hydrochloride salt, Cefetamet Pivoxil (hydrochloride), to improve its stability and handling as a pharmaceutical substance. toku-e.com

The primary chemical rationale for creating the Cefetamet Pivoxil prodrug is to enhance its oral bioavailability. nih.gov The active Cefetamet molecule is a zwitterion, possessing both acidic (carboxylic acid) and basic (amino) groups, which limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.

Once absorbed, the prodrug undergoes rapid and complete hydrolysis by non-specific esterase enzymes present in the intestinal wall and/or the liver. ptfarm.plnih.gov This enzymatic cleavage removes the pivaloyloxymethyl group, releasing the active, microbiologically potent Cefetamet into systemic circulation. ptfarm.pltoku-e.com This strategy successfully bypasses the poor oral absorption of the parent drug, allowing for effective administration in an oral dosage form. antibioticdb.com The oral bioavailability of Cefetamet from the pivoxil prodrug is approximately 40-50%. asm.orgtandfonline.comnih.gov

Table 2: Comparison of Physicochemical Properties

| Compound | Key Functional Group | Polarity | Oral Bioavailability |

|---|---|---|---|

| Cefetamet | Free Carboxylic Acid | High | Poor |

| Cefetamet Pivoxil | Pivaloyloxymethyl Ester | Low (more lipophilic) | ~40-50%. asm.orgtandfonline.comnih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-aminopenicillanic acid (6-APA) |

| 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) |

| 7-aminocephalosporanic acid (7-ACA) |

| Acetic acid |

| Acetic anhydride |

| Acetone |

| Acetaldehyde |

| Ampicillin |

| Amoxicillin |

| Aztreonam |

| Bacampicillin |

| Bafilomycin A1 |

| Brefeldin A |

| Butanols |

| Calcium hydrophosphate |

| Carboxymethylstach sodium |

| Cefaclor |

| Cefadroxil |

| Cefalotin |

| Cefamandole |

| Cefazolin |

| Cefdinir |

| Cefditoren |

| Cefepime |

| Cefetamet |

| Cefetamet Pivoxil |

| Cefetamet Pivoxil (hydrochloride) |

| Cefixime |

| Cefotaxime (B1668864) |

| Cefpodoxime |

| Cefpodoxime proxetil |

| Cefprozil |

| Ceftazidime (B193861) |

| Ceftaroline |

| Ceftibuten |

| Ceftizoxime |

| Ceftolozane/tazobactam |

| Ceftriaxone |

| Cefuroxime (B34974) |

| Cefuroxime axetil |

| Cephalexin (B21000) |

| Cephalosporin C |

| Chloramphenicol |

| Chloroiodomethane |

| Cholesterol |

| Clavulanic acid |

| Co-amoxiclav |

| Cycloserine |

| Dimethyl formamide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dioxane |

| Erythromycin |

| Erythromycin estolate |

| Ethanol |

| Ethyl acetate |

| G-418 disulfate |

| Hydroxypropyl methyl cellulose |

| Hygromycin B |

| Imipenem |

| Iodomethyl pivalate |

| Ionomycin |

| Isopropyl ether |

| Lactose monohydrate |

| Linezolid |

| Magnesium stearate |

| Mannitol |

| Methanol (B129727) |

| Methicillin |

| Methylene (B1212753) dichloride |

| Microcrystalline Cellulose |

| Moxifloxacin |

| Neomycin sulfate |

| Nigericin sodium salt |

| Oligomycin |

| Penicillin N |

| Phenoxymethylpenicillin |

| Pivalic acid |

| Polyvinylpyrrolidone |

| Pregelatinised starch |

| Propionic acid |

| Puromycin dihydrochloride |

| Ranitidine |

| Rapamycin |

| Resveratrol |

| Salicylic acid |

| Silicon dioxide |

| Sodium 2-ethylhexanoate |

| Sodium acetate |

| Sodium bicarbonate |

| Sodium isooctanoate |

| Sodium methylate |

| Sodium thiosulphate |

| Staurosporine |

| Steviosin |

| Streptozotocin |

| Sulbactam |

| Sulopenem etzadroxil |

| Tebipenem pivoxil |

| Thienamycin |

| Tigecycline |

| Tunicamycin |

| Valproic acid |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S2.ClH/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);1H/b18-7-;/t8-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILIJEXWGYQTDT-KYIYMPJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Manufacturing Methodologies

Established Synthetic Pathways for Cefetamet (B193807) and Cefetamet Pivoxil (hydrochloride)

The primary route for synthesizing Cefetamet involves the coupling of two key intermediates. This is followed by esterification to form the pivoxil prodrug and a final salt formation step.

The core structure of Cefetamet is assembled through a condensation reaction between 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) and an activated form of the side chain, often 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid S-benzothiazol-2-yl ester, commonly known as AE active ester. google.comgoogle.com This reaction is typically carried out under alkaline conditions in an organic solvent. google.com The 7-ADCA provides the β-lactam ring structure characteristic of cephalosporins, while the AE active ester provides the acylamino side chain that determines the antibiotic's spectrum of activity. google.comresearchgate.net

One method describes dissolving 7-ADCA in a mixed solvent system of acetone, water, and triethylamine (B128534). google.com The AE active ester is then added to this solution, and the condensation reaction proceeds under the influence of a catalyst. google.com Another described process utilizes a mixture of methylene (B1212753) chloride, methanol (B129727), and water, with triethylamine added to adjust the pH to an optimal range of 9-10 for the reaction. google.com Alternative activators for the side chain, such as p-nitrophenol (p-NP), have also been explored to potentially improve yield and purity over the use of AE-active ester. google.com

Following the synthesis of Cefetamet acid, the next step is its conversion to the Cefetamet Pivoxil prodrug through esterification. This enhances the oral bioavailability of the drug. nih.gov A common method involves reacting the Cefetamet acid with iodomethyl pivalate. google.comgoogle.com This reaction can be performed after isolating the Cefetamet acid or, in some optimized processes, carried out directly in a one-pot synthesis without the separation of the intermediate sodium salt of Cefetamet. google.com

The final step in the manufacturing process is the formation of the hydrochloride salt. This is typically achieved by treating the esterified product, Cefetamet Pivoxil, with concentrated hydrochloric acid in an alcohol solvent, which then allows for the crystallization of the final active pharmaceutical ingredient, Cefetamet Pivoxil Hydrochloride. google.comlookchem.com

Condensation Reactions Utilizing Key Intermediates (e.g., 7-ADCA, AE Active Ester)

Advanced Strategies for Synthesis Optimization

Continuous efforts in process chemistry aim to enhance the efficiency, cost-effectiveness, and environmental friendliness of Cefetamet synthesis.

Several strategies focus on maximizing the yield and purity of Cefetamet and its pivoxil ester. Optimization of the molar ratios of reactants is a key factor. For instance, in the condensation step, the molar ratio of AE active ester to 7-ADCA can be finely tuned to improve the reaction's efficiency. google.com Post-reaction workup procedures are also critical. One method involves a liquid-liquid extraction where the desired product is transferred to an aqueous layer, leaving by-products in the organic layer, followed by neutralization with a mineral acid to induce crystallization. google.com This results in Cefetamet acid with a purity of over 99%. google.com Further purification of Cefetamet Pivoxil has been achieved using methods like adsorption on acidic active carbon, which can yield a product of higher purity than traditional methods. ptfarm.plnih.gov

| Reactant Ratio Optimization (Condensation Step) | |

| Reactants | Optimized Molar Ratio |

| Triethylamine : 7-ADCA | 1.05:1 to 1.1:1 |

| AE active ester : 7-ADCA | 1.05:1 to 1.09:1 |

Data derived from a specific patented process aiming to enhance yield and purity. google.com

Simplifying the manufacturing process is crucial for industrial-scale production. A significant advancement is the development of a "one-pot" or streamlined synthesis for Cefetamet Pivoxil Hydrochloride. google.com This approach avoids the isolation of the intermediate Cefetamet sodium salt, proceeding directly to the esterification step. google.com This not only simplifies the process but also makes the operation safer and the raw materials easier to obtain. google.com Such simplified processes are designed to be stable and suitable for large-scale industrial production, yielding a product that meets pharmacopoeia standards without requiring extensive refining. google.comgoogle.com

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com In the context of Cefetamet synthesis, this involves several considerations. One key principle is the reduction of waste and the use of less hazardous chemicals. yale.edusigmaaldrich.com The selection of solvents is a major focus, with a push towards using safer solvents or minimizing their use altogether. sigmaaldrich.cominlibrary.uz

Another principle, "atom economy," encourages designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. acs.org The development of catalytic processes is also a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of waste reduction. yale.eduacs.org Furthermore, avoiding unnecessary derivatization steps, such as the use of protecting groups, can reduce reagent use and waste generation. acs.org Research into novel synthetic pathways, such as a "Direct Acylation Method," aims to streamline the synthesis, which can lead to minimized waste and maximized efficiency, aligning with green chemistry goals. inlibrary.uz Conducting reactions at ambient temperature and pressure, when possible, also reduces the energy requirements and environmental footprint of the process. acs.org

Process Simplification and Scalability

Characterization of Synthetic Intermediates and By-products

The synthesis of Cefetamet and its prodrug, Cefetamet Pivoxil Hydrochloride, involves a multi-step process starting from key raw materials. The characterization of intermediates formed at each stage is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient. Likewise, the identification and characterization of by-products and impurities are essential for process optimization and quality control.

Key intermediates in the synthesis of Cefetamet include 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid S-benzothiazol-2-yl ester (AE-active ester). google.com The condensation of these two precursors under alkaline conditions yields the core active moiety, Cefetamet acid. google.comgoogle.com This intermediate is then typically converted to a salt, such as sodium cefetamet, before undergoing esterification to form the Cefetamet Pivoxil prodrug. google.com

One patented manufacturing method highlights the preparation of high-purity Cefetamet acid, with a reported content of over 99.2% and a moisture level below 0.3%, as determined by High-Performance Liquid Chromatography (HPLC). google.com In contrast, other reported synthesis methods for Cefetamet acid have yielded products with a content of around 95%, which can lead to a higher residual impurity profile in the final product. google.com

The characterization and control of impurities are critical aspects of the manufacturing process. Analytical techniques, particularly HPLC and mass spectrometry, are employed for this purpose. An HPLC-gradient elution method has been developed for the simultaneous determination of related substances and polymeric impurities in Cefetamet Pivoxil Hydrochloride. ingentaconnect.com This method effectively separates the main compound from its intermediates and various degradation products. ingentaconnect.com

Studies have identified several process-related impurities and degradation products. These include the starting materials and intermediates like 7-ADCA, AE-active ester, and Cefetamet acid, as well as isomers and dimers of Cefetamet Pivoxil. ingentaconnect.com Advanced techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS/MS) have been utilized to characterize polymerized impurities in Cefetamet Pivoxil Hydrochloride drug substances, identifying their molecular weights and fragmentation patterns. researchgate.net

Table of Synthetic Intermediates Below is a summary of the key synthetic intermediates involved in the manufacturing of Cefetamet Pivoxil Hydrochloride.

| Intermediate Name | Role in Synthesis | Method of Characterization |

| 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) | Starting Material / Core Nucleus | HPLC ingentaconnect.com |

| AE-active ester | Acylating Agent for the C-7 amino group | HPLC ingentaconnect.com |

| Cefetamet acid | Key Intermediate / Active Moiety | HPLC google.comingentaconnect.com |

| Sodium Cefetamet | Intermediate for Esterification | N/A |

Table of Identified By-products and Impurities The following table details the by-products and impurities that have been identified and characterized in Cefetamet Pivoxil Hydrochloride. The typical content levels are based on HPLC analysis of various batches. ingentaconnect.com

| Impurity Name | Typical Content (%) | Method of Characterization |

| Cefetamet acid | 1.0 - 1.6 | HPLC ingentaconnect.com |

| Isomer 1 | 0.2 - 0.9 | HPLC ingentaconnect.com |

| Isomer 2 | 0.1 - 0.2 | HPLC ingentaconnect.com |

| Dimer 1 | 0.1 - 0.3 | HPLC ingentaconnect.com |

| Dimer 2 | 0.2 - 0.8 | HPLC ingentaconnect.com |

| Polymerized Impurities (VI, VII, VIII) | N/A | MALDI-TOF MS/MS researchgate.net |

Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The primary molecular target of Cefetamet (B193807) is the bacterial cell wall. Like all β-lactam antibiotics, Cefetamet selectively interferes with the synthesis of peptidoglycan, a critical polymer composed of sugars and amino acids that forms a protective mesh-like layer around the bacterial plasma membrane. wikipedia.orgbiomol.commicrobenotes.com This peptidoglycan layer is vital for the structural integrity of the cell wall, protecting the bacterium from osmotic lysis. sigmaaldrich.com

Cefetamet's action leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell. nih.gov This interference with the cross-linkage of peptidoglycan chains ultimately results in the weakening of the cell wall, leading to cell lysis and bacterial death. nih.govtoku-e.comtruemeds.in The process begins with the antibiotic's interaction with specific proteins involved in the terminal stages of peptidoglycan assembly. nih.govbiomol.com

Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal activity of Cefetamet is a direct consequence of its covalent binding to and inactivation of a group of bacterial enzymes known as penicillin-binding proteins (PBPs). nih.govtoku-e.comtruemeds.in These enzymes are located on the inner membrane of the bacterial cell wall and are essential for the final steps of peptidoglycan synthesis, as well as for reshaping the cell wall during growth and division. nih.govnih.gov By binding to these proteins, Cefetamet effectively halts the construction of the cell wall. apollopharmacy.intruemeds.in The β-lactam ring in Cefetamet's structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the active site of the PBPs and subsequently acylate the active site serine residue, leading to irreversible inhibition. wikipedia.orgbiomol.com

The efficacy of Cefetamet against specific bacteria is closely related to its binding affinity for different types of PBPs within that organism. Bacteria possess multiple PBP subtypes, and different β-lactam antibiotics exhibit varying specificities for these subtypes. Research has shown that Cefetamet has a particularly high affinity for PBP 3 in Escherichia coli. nih.govresearchgate.net PBP 3 is a transpeptidase specifically involved in septum formation during bacterial cell division. microbialcell.com

A comparative study investigating the PBP affinities of three oral cephalosporins in E. coli C600 provided specific inhibitory concentration data. The concentration required to inhibit 50% of radiolabeled penicillin binding (ID50) is a measure of the antibiotic's affinity for the PBP.

| Antibiotic | Target PBP | ID50 (µg/mL) |

|---|---|---|

| Cefetamet | PBP 3 | 0.25 |

| Cefixime | PBP 3 | 0.25 |

| Cefuroxime (B34974) | PBP 3 | 0.5 |

Data derived from a study on PBP affinities in Escherichia coli C600. nih.gov

The same study noted that other cephalosporins, Cefixime and Cefuroxime, demonstrated significantly higher affinity for PBP 1s (involved in cell elongation) than Cefetamet, with 20 and 10 times higher affinity, respectively. nih.gov This highlights the specific targeting of PBP 3 by Cefetamet in this organism.

The crucial enzymatic function of PBPs that is inhibited by Cefetamet is transpeptidation. toku-e.comtoku-e.com This is the final step in peptidoglycan synthesis, where the terminal D-alanine residue is cleaved from a pentapeptide side chain and a cross-link is formed with a neighboring peptide chain. wikipedia.orguzh.ch This cross-linking process is what confers strength and rigidity to the peptidoglycan mesh. nih.govtoku-e.com

By binding to the active site of the transpeptidase PBPs, Cefetamet blocks their catalytic activity. sigmaaldrich.com This prevents the formation of the essential peptide cross-links, disrupting the structural integrity of the growing peptidoglycan layer. nih.govwikipedia.org The resulting cell wall is structurally compromised and unable to regulate the cell's internal turgor pressure, leading to cell death. biomol.com

Binding Affinity and Specificity to PBP Subtypes

Enzymatic Inhibition Kinetics at the Molecular Level

The interaction between Cefetamet and PBPs can be described in terms of enzyme inhibition kinetics. The mechanism is a form of competitive inhibition, where Cefetamet competes with the natural D-Ala-D-Ala substrate for the PBP's active site. sigmaaldrich.commit.edu However, the subsequent formation of a stable, covalent acyl-enzyme complex makes the inhibition effectively irreversible. wikipedia.orgbiomol.com

The efficiency of this inhibition can be quantified by kinetic parameters. While detailed studies determining the Michaelis-Menten constant (Km) or maximal velocity (Vmax) for Cefetamet's interaction with specific PBPs are not extensively detailed in the reviewed literature, the inhibitory potency is often expressed as the ID50 or IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.govnih.govnih.gov For Cefetamet, the ID50 for E. coli PBP 3 is 0.25 µg/mL, indicating potent inhibition of this key enzyme. nih.gov

Kinetic studies have also been performed on Cefetamet's susceptibility to bacterial resistance enzymes, such as β-lactamases. For instance, the SHV-5-type β-lactamase was found to hydrolyze Cefetamet with a similar efficiency (Vmax/Km) to that of ceftazidime (B193861), providing insight into the kinetic basis of resistance to this antibiotic. researchgate.net This type of kinetic analysis is crucial for understanding not only the mechanism of action but also the mechanisms by which bacteria evolve resistance.

Structure Activity Relationships Sar of Cefetamet Hydrochloride and Analogues

Correlating Chemical Structure with Intrinsic Antimicrobial Potency

The intrinsic power of Cefetamet (B193807) against a broad spectrum of bacteria is directly linked to key structural features, primarily the acylamino side chain at the C-7 position and the substituent at the C-3 position.

The C-7 side chain of Cefetamet is a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group. This moiety is crucial for its potent antibacterial activity, particularly against Gram-negative bacteria. nih.govnih.gov The 2-aminothiazole (B372263) ring is a common feature in third-generation cephalosporins that enhances penetration through the outer membrane of Gram-negative bacteria and increases affinity for penicillin-binding proteins (PBPs). uobasrah.edu.iq The methoxyimino group, in its syn or (Z) configuration, further amplifies this potency. jst.go.jp

Compared to earlier generation oral cephalosporins like cephalexin (B21000) and cefaclor, Cefetamet demonstrates superior activity against Enterobacteriaceae. nih.govnih.gov For instance, it effectively inhibits species that are often resistant to cefaclor, such as Proteus vulgaris, Providencia stuartii, and Serratia marcescens. nih.gov However, its activity against staphylococci is weaker than that of first-generation agents. nih.gov

The substituent at the C-3 position also influences the antibacterial spectrum. In Cefetamet, this is a simple methyl group, which is associated with good intrinsic activity. nih.gov Modifications at this position in other cephalosporins have been shown to significantly alter potency. For example, the introduction of a vinyl group at C-3 can facilitate oral absorption and affect the antibacterial spectrum. nih.gov Studies on C-3 modified analogues show that the nature of this substituent has a marked effect on activity against both Gram-positive and Gram-negative bacteria. jst.go.jpresearchgate.net

| Feature | Contribution to Antimicrobial Potency | Source |

| C-7 Aminothiazole Ring | Enhances penetration into Gram-negative bacteria and PBP affinity. | uobasrah.edu.iq |

| C-7 (Z)-Methoxyimino Group | Increases intrinsic activity against a broad range of pathogens. | nih.gov |

| C-3 Methyl Group | Contributes to the overall antibacterial profile. | nih.gov |

Impact of Substituents on β-Lactamase Stability

A defining characteristic of third-generation cephalosporins, including Cefetamet, is their enhanced stability against hydrolysis by β-lactamase enzymes, a primary mechanism of bacterial resistance. nih.gov This stability is a direct consequence of specific structural elements.

The most critical feature for β-lactamase resistance in Cefetamet is the (Z)-methoxyimino group on the C-7 acyl side chain. uobasrah.edu.iqnih.gov This bulky group provides steric hindrance, physically blocking the approach of the β-lactamase enzyme to the hydrolyzable β-lactam ring. This steric shield is highly effective against many common plasmid-mediated (like TEM-1, TEM-2, SHV-1) and chromosomally-mediated β-lactamases. nih.govnih.gov Consequently, Cefetamet retains its activity against many bacterial strains that are resistant to older β-lactam antibiotics due to enzyme production. nih.govnih.gov

Research has shown that Cefetamet is not significantly hydrolyzed by common plasmid-mediated β-lactamases. nih.gov Its superior activity against a wide array of Gram-negative pathogens is directly correlated with this enhanced enzymatic stability. nih.gov However, like many other third-generation cephalosporins, its stability is not absolute. A marked inoculum effect can be observed with bacteria that overproduce certain chromosomally mediated β-lactamases, such as the AmpC-type enzymes found in species like Enterobacter cloacae. nih.govacs.org

| Structural Feature | Role in β-Lactamase Stability | Example of Ineffective β-Lactamase | Source |

| C-7 (Z)-Methoxyimino Group | Provides steric hindrance, preventing enzyme access to the β-lactam ring. | Plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1). | nih.govuobasrah.edu.iqnih.gov |

| Cephem Nucleus | The core structure itself offers some inherent resistance compared to penicillins. | General penicillinases. | uobasrah.edu.iq |

Influence of Structural Modifications on PBP Affinity and Binding Site Interactions

The bactericidal action of Cefetamet results from the inhibition of bacterial cell wall synthesis, which occurs through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs). nih.govwikipedia.org The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial efficacy and morphological effects on bacteria.

Cefetamet exhibits an enhanced affinity for PBP1 and PBP3. nih.gov PBP3 is particularly important as it is essential for septum formation during bacterial cell division. researchgate.net Inhibition of PBP3 typically leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis. The high affinity for this target contributes significantly to Cefetamet's potent activity against many Gram-negative pathogens. nih.gov

The structural components of Cefetamet are critical for this high-affinity binding. The C-7 acylamino side chain, with its aminothiazole and methoxyimino groups, plays a pivotal role in fitting into the active site of these PBPs. uobasrah.edu.iq This side chain mimics the D-alanyl-D-alanine peptide substrate of the PBP transpeptidase domain, allowing the antibiotic to act as a suicide inhibitor by forming a stable, long-lived acyl-enzyme complex. mdpi.com

| PBP Target | Function | Consequence of Inhibition by Cefetamet | Source |

| PBP1 | Peptidoglycan transpeptidase and transglycosylase | Cell lysis | nih.gov |

| PBP3 | Septum formation during cell division | Filamentation and subsequent cell lysis | nih.govresearchgate.net |

Stereochemical Considerations and Activity

The biological activity of Cefetamet is highly dependent on its specific three-dimensional structure, or stereochemistry. Even minor changes in the spatial arrangement of its atoms can lead to a significant loss of antibacterial potency and β-lactamase stability.

A critical stereochemical feature is the configuration of the oxime substituent at the C-7 side chain. Cefetamet possesses the (Z) or syn-isomer. This specific geometry is essential for both high affinity for PBPs and stability against β-lactamases. The corresponding (E) or anti-isomer shows markedly reduced antibacterial activity. This highlights the precise conformational requirements of the PBP active site and the steric hindrance mechanism that protects against enzymatic degradation.

Furthermore, the stereochemistry of the core cephem nucleus is vital. The natural stereochemistry at the C-6 and C-7 positions is required for the molecule to adopt the correct conformation for PBP binding. Studies on related cephalosporin (B10832234) analogues have demonstrated that the stereoisomerism at the C-3 side chain can also have a profound impact on activity. For example, in analogues with a propenyl group at C-3, the (Z)-isomer (or cis) generally shows better activity against Gram-negative bacteria than the (E)-isomer (or trans). jst.go.jp While Cefetamet itself does not have this type of isomerism at C-3, these findings underscore the general principle that stereochemistry is a critical parameter in the design of effective cephalosporins.

| Stereochemical Center/Feature | Required Configuration for Activity | Importance | Source |

| C-7 Methoxyimino Group | (Z)-isomer (syn) | Essential for high PBP affinity and β-lactamase stability. | jst.go.jp |

| Cephem Nucleus (C6, C7) | Natural absolute stereochemistry | Correctly orients the C-7 side chain for target binding. |

Bacterial Resistance Mechanisms and Molecular Basis

Enzymatic Inactivation by β-Lactamases

β-lactamases are enzymes produced by some bacteria that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. mdpi.com The effectiveness of Cefetamet (B193807) can be compromised by the presence of these enzymes.

Cefetamet exhibits a notable degree of stability against many common plasmid-mediated and chromosomal β-lactamases. toku-e.comnih.gov This stability is largely attributed to the presence of an iminomethoxy group in its chemical structure. toku-e.com Research has confirmed Cefetamet's stability against TEM-1 and SHV-1, which are among the most prevalent enterobacterial β-lactamases. karger.com This intrinsic stability allows Cefetamet to maintain its antibacterial potency against various pathogens, including Enterobacteriaceae, Moraxella catarrhalis, and Haemophilus influenzae, even when these bacteria produce β-lactamases. nih.gov

Table 1: Stability of Cefetamet against Common β-Lactamases

| β-Lactamase Type | Stability of Cefetamet | Reference |

|---|---|---|

| TEM-1 | Stable | karger.com |

| SHV-1 | Stable | karger.com |

| Common Enterobacterial β-Lactamases | Generally Stable | toku-e.comnih.gov |

While stable against many common β-lactamases, Cefetamet's efficacy can be diminished by extended-spectrum β-lactamases (ESBLs). karger.com ESBLs are enzymes capable of hydrolyzing third-generation cephalosporins. bjid.org.brthieme-connect.com Strains producing certain ESBLs, such as TEM-3 and TEM-4, have demonstrated moderate resistance to Cefetamet. karger.com However, the activity of Cefetamet is reportedly not significantly affected by the presence of other ESBLs like SHV-2 to SHV-7. karger.com The emergence of ESBL-producing organisms, particularly in hospital settings, poses a challenge to the therapeutic use of third-generation cephalosporins. karger.combjid.org.br

Overproduction of chromosomally encoded β-lactamases with significant cephalosporinase (B13388198) activity, often referred to as AmpC β-lactamases, is another mechanism of resistance. karger.com This type of resistance is primarily seen in nosocomial pathogens such as Enterobacter cloacae, Citrobacter freundii, and Serratia species. karger.comwikipedia.org These enzymes can effectively hydrolyze cephalosporins, including Cefetamet, leading to resistance. clinicalgate.com The induction of these cephalosporinases can be triggered by exposure to certain β-lactam antibiotics. clinicalgate.com

Susceptibility to Extended-Spectrum β-Lactamases (ESBLs)

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. wikipedia.orgwikipedia.org β-lactam antibiotics exert their bactericidal effect by binding to and inactivating these proteins. wikipedia.org Alterations in PBPs can reduce the binding affinity of the antibiotic, leading to resistance. wikipedia.orgtaylorandfrancis.com

Cefetamet primarily targets PBP 3 in E. coli. karger.com It also demonstrates affinity for PBPs 1a and 1b. karger.com However, structural changes in these PBPs, often resulting from mutations in the genes that encode them, can lead to decreased binding affinity for Cefetamet. wikipedia.orgkarger.com For example, in penicillin-resistant Streptococcus pneumoniae, alterations in PBPs 1a, 2x, and 2b are associated with reduced susceptibility to β-lactams. nih.gov While Cefetamet has a strong affinity for PBP 3 in susceptible strains, modifications in this or other key PBPs can confer resistance. karger.comnih.gov In contrast, Cefetamet shows poor affinity for the PBPs found in S. aureus, which is consistent with its limited activity against this species. karger.com

**Table 2: Affinity of Cefetamet for Penicillin-Binding Proteins (PBPs) in *E. coli***

| PBP Target | I50 (µg/ml) | Reference |

|---|---|---|

| PBP 3 | 0.5 - 2.5 | karger.com |

| PBP 1a | 8 | karger.com |

| PBP 1b | 2 | karger.com |

A significant mechanism of resistance, particularly in staphylococci, is the acquisition of new genes that encode for modified PBPs with low affinity for β-lactam antibiotics. mdpi.comdroracle.ai The most well-known example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA). umn.eduplos.org The mecA gene encodes for a novel PBP, known as PBP2a, which has a very low affinity for most β-lactams, including cephalosporins. plos.orgnih.gov The presence of PBP2a allows the bacterium to continue synthesizing its cell wall even when its other PBPs are inhibited by the antibiotic. nih.gov While Cefetamet is not typically used for staphylococcal infections due to its poor intrinsic activity, the principle of acquired PBP modification highlights a powerful and transferable resistance mechanism that can render entire classes of β-lactam antibiotics ineffective. karger.complos.org

Structural Modifications Leading to Reduced Affinity

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial membrane that actively extrude a wide range of toxic compounds, including antibiotics like cephalosporins, from the cell. medrxiv.orgresearchgate.net This process lowers the intracellular antibiotic concentration, preventing it from reaching its target, the penicillin-binding proteins (PBPs), in sufficient quantities to be effective. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired multidrug resistance (MDR). researchgate.netnih.gov

The AcrAB-TolC efflux system is the principal pump in Escherichia coli and other Enterobacteriaceae, contributing to resistance against a broad spectrum of antimicrobials. mdpi.comuobaghdad.edu.iq While direct studies detailing the specific extrusion of Cefetamet by these pumps are limited, the mechanism is well-established for third-generation cephalosporins. Overexpression of the genes encoding these pumps, often due to mutations in regulatory genes like acrR, can lead to decreased susceptibility. nih.gov In Pseudomonas aeruginosa, other RND pumps such as MexAB-OprM and MexXY-OprM play a crucial role in intrinsic resistance to β-lactams. nih.govdovepress.com The contribution of efflux pumps is often synergistic with other resistance mechanisms, such as reduced membrane permeability. nih.gov

The overexpression of efflux pumps generally confers a low level of resistance, which may not be sufficient to be classified as clinical resistance on its own. However, this low-level resistance can allow bacteria to survive initial antibiotic exposure, providing an opportunity to develop higher-level resistance through other mechanisms, such as mutations in target genes. mdpi.com

Table 1: Major Efflux Pump Systems in Gram-Negative Bacteria and Their Role in Resistance

| Efflux Pump System | Bacterial Family/Species | Substrates | Role in Resistance |

| AcrAB-TolC | Enterobacteriaceae (e.g., E. coli, Salmonella) | Broad-spectrum, including β-lactams, fluoroquinolones, tetracyclines. uobaghdad.edu.iqfrontiersin.org | The primary efflux pump contributing to intrinsic and acquired multidrug resistance. Overexpression leads to reduced susceptibility. mdpi.comnih.gov |

| MexAB-OprM | Pseudomonas aeruginosa | β-lactams (penicillins, cephalosporins), fluoroquinolones. nih.govdovepress.com | Constitutively expressed pump providing intrinsic resistance to a wide range of antibiotics. dovepress.com |

| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, some β-lactams. dovepress.com | Inducible pump that contributes to acquired resistance, often working with other mechanisms. dovepress.com |

Modulation of Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, regulating the influx of substances into the cell. nih.govdovepress.com For hydrophilic antibiotics like Cefetamet, entry into the periplasmic space is primarily facilitated by water-filled protein channels called porins. nih.govresearchgate.net The two main general diffusion porins in E. coli are OmpF and OmpC. nih.govmicrorao.com

Bacteria can develop resistance by modifying the expression or structure of these porins to limit antibiotic uptake. researchgate.netreactgroup.org A common mechanism is the reduced expression or complete loss of one or both major porins. nih.govnih.gov For instance, the loss of the OmpF porin, which generally forms a larger channel than OmpC, is frequently associated with increased resistance to various β-lactams. nih.gov In some clinical isolates, the loss of both OmpF and OmpC porins has been observed, leading to high-level resistance to cephalosporins. microrao.com This reduction in permeability is particularly effective when combined with the production of β-lactamase enzymes in the periplasm, as the slow influx of the antibiotic allows the enzyme more time to hydrolyze it before it reaches its PBP targets. dovepress.commdpi.com

Studies on various cephalosporins have demonstrated that physicochemical properties influence their passage through porin channels. nih.govresearchgate.net While specific data on Cefetamet's translocation kinetics are scarce, research on related compounds like ceftazidime (B193861) shows a preference for the OmpF porin over the more restrictive OmpC porin. nih.gov Therefore, bacterial strains that downregulate OmpF expression can exhibit reduced susceptibility.

Table 2: Impact of Porin Modifications on Cephalosporin (B10832234) Resistance

| Porin | Modification | Consequence for Bacteria | Example Organism |

| OmpF | Decreased expression or loss | Reduced influx of hydrophilic antibiotics, including third-generation cephalosporins. nih.govmdpi.com | E. coli, Enterobacter aerogenes |

| OmpC | Decreased expression or loss | Reduced antibiotic influx, especially significant when OmpF is also absent. nih.gov | Salmonella typhimurium, E. coli |

| OmpF/OmpC | Mutation in channel-forming region | Altered channel structure leading to reduced permeability for specific antibiotics. nih.gov | E. coli, Klebsiella pneumoniae |

Genetic Basis of Resistance Acquisition and Transmission

The acquisition and spread of resistance to Cefetamet and other cephalosporins are largely driven by the horizontal gene transfer (HGT) of resistance genes. nih.gov Bacteria can acquire resistance through spontaneous mutations in their own chromosomal DNA or by obtaining new genetic material from other bacteria. reactgroup.orgasm.org This genetic exchange is primarily mediated by mobile genetic elements (MGEs), such as plasmids and transposons. nih.govwikipedia.org

Plasmids, in particular, play a critical role in disseminating multidrug resistance. wikipedia.orgscirp.org These extrachromosomal DNA molecules can carry multiple resistance genes simultaneously, conferring resistance to several classes of antibiotics at once. wikipedia.org For third-generation cephalosporins, the most significant plasmid-mediated resistance mechanism is the production of extended-spectrum β-lactamases (ESBLs), such as TEM, SHV, and CTX-M types, which can efficiently hydrolyze these antibiotics. microrao.commdpi.com These resistance genes are often located within transposons or integrons, genetic structures that can "jump" between plasmids or from a plasmid into the bacterial chromosome, further facilitating their spread. mdpi.comasm.org

The acquisition of a plasmid carrying an ESBL gene, like blaCTX-M or blaTEM, can instantly convert a susceptible bacterium into one that is highly resistant to Cefetamet and other advanced-generation cephalosporins. asm.orgnottingham.ac.uk In addition to enzyme-encoding genes, plasmids can also carry genes that code for efflux pumps or factors that modify antibiotic targets. mdpi.commdpi.com The selective pressure exerted by the use of antibiotics in clinical and agricultural settings promotes the proliferation and spread of bacteria carrying these resistance plasmids. reactgroup.orgwikipedia.org

Table 3: Key Mobile Genetic Elements and Genes in Cephalosporin Resistance

| Genetic Element | Gene(s) Carried | Resistance Mechanism | Mode of Transmission |

| Plasmids (e.g., IncF, IncA/C) | blaCTX-M, blaTEM, blaSHV | Production of Extended-Spectrum β-Lactamases (ESBLs) that inactivate cephalosporins. asm.orgmdpi.com | Conjugation (cell-to-cell transfer). wikipedia.org |

| Plasmids | blaCMY | Production of plasmid-mediated AmpC β-lactamases. asm.org | Conjugation. asm.org |

| Transposons (e.g., Tn2, Tn3) | blaTEM-1 | Production of β-lactamases. nottingham.ac.uk | Can move between plasmids or to the chromosome. |

| Integrons (Class 1) | Various gene cassettes (e.g., bla genes, aminoglycoside resistance genes) | Can capture and express multiple resistance genes. | Often carried on plasmids and transposons. mdpi.com |

Degradation Pathways and Chemical Stability Profile

Hydrolysis Kinetics in Aqueous Solutions

The hydrolysis of Cefetamet (B193807) pivoxil hydrochloride follows first-order kinetics in aqueous solutions. nih.gov

The rate of hydrolysis of Cefetamet pivoxil hydrochloride is significantly dependent on the pH of the solution. nih.gov The degradation exhibits a characteristic U-shaped pH-rate profile, indicating that the compound is most stable in the pH range of 3 to 5. nih.gov Outside of this optimal range, the degradation rate increases. Specifically, both acidic and alkaline conditions accelerate the hydrolysis of the ester bond. nih.govresearchgate.net The degradation rate is slowest in 0.1 M HCl and fastest in 0.1 M NaOH. mdpi.com

Where:

kH+ is the second-order rate constant for hydrogen ion activity. nih.gov

kOH- is the second-order rate constant for hydroxyl ion activity. nih.gov

kH₂O is the pseudo-first-order rate constant for the spontaneous reaction with water. nih.gov

Table 1: pH Influence on Cefetamet Pivoxil Hydrochloride Degradation This table is interactive. Click on the headers to sort the data.

| pH Condition | Observation | Reference |

|---|---|---|

| 3-5 | Maximum stability | nih.gov |

| ≤ 3 | Significant acid-catalyzed hydrolysis | uni-due.de |

| Neutral and Alkaline | Hydrolysis of the ester moiety | uni-due.de |

The degradation of Cefetamet hydrochloride is also temperature-dependent. Studies have shown that as the temperature increases, the rate of degradation also increases. The hydrolysis kinetics of Cefetamet pivoxil have been studied at various temperatures, including 333 K, 343 K, 353 K, and 363 K, to determine the thermodynamic parameters of the degradation process. nih.gov In solid-phase studies, the degradation rate constants were determined in dry air at temperatures ranging from 373 K to 393 K. The stability of the antibiotic decreases as the temperature rises, with the greatest stability observed at lower temperatures. mdpi.com

Temperature Dependence of Degradation

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than standard stability testing to understand the intrinsic stability of a drug and to elucidate its degradation pathways. nih.gov

Under conditions of acidic hydrolysis, Cefetamet pivoxil hydrochloride demonstrates significant degradation. When refluxed in 0.1 N hydrochloric acid for 4 hours, a degradation of 57.8% was observed. sci-hub.se The degradation products appeared at relative retention times of 1.32 minutes and 1.80 minutes in chromatographic analysis. sci-hub.se Further studies have indicated that Cefetamet pivoxil hydrochloride is susceptible to degradation when exposed to hydrochloric acid. researchgate.net

Table 2: Forced Degradation Under Acidic Conditions This table is interactive. Click on the headers to sort the data.

| Condition | Duration | Degradation | Degradant Retention Times | Reference |

|---|

Cefetamet pivoxil hydrochloride is also susceptible to oxidative degradation. In a study using 3% hydrogen peroxide at room temperature, the compound decomposed by 14.6% within 2 hours. sci-hub.se The resulting degradation products had retention times of 1.12 and 3.35 minutes. sci-hub.se However, another study suggested that the compound was stable in the presence of an oxidizing agent. researchgate.net The use of hydrogen peroxide is a common method for evaluating the oxidative susceptibility of pharmaceuticals. unesp.brajrconline.org

Table 3: Forced Degradation Under Oxidative Conditions This table is interactive. Click on the headers to sort the data.

| Condition | Duration | Degradation | Degradant Retention Times | Reference |

|---|

Thermal Degradation

The thermal stability of cefetamet pivoxil hydrochloride has been investigated under conditions of dry air and elevated humidity. In dry air at temperatures ranging from 373 K to 393 K, the degradation of cefetamet pivoxil hydrochloride follows first-order reaction kinetics. researchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the drug.

However, when exposed to increased temperature in the presence of humidity, the degradation pathway becomes more complex. Specifically, at an air humidity greater than 50%, the degradation process shifts to an autocatalytic first-order reaction. researchgate.net This suggests that one or more of the degradation products act as a catalyst, accelerating the further breakdown of the compound. The rate of degradation is significantly influenced by both temperature and the presence of moisture, highlighting the need for controlled storage conditions. researchgate.netresearchgate.net

Kinetic parameters for the thermal degradation of cefetamet pivoxil hydrochloride have been determined to quantify the rate of decomposition under specific temperature and humidity levels. researchgate.net These studies are essential for predicting the shelf-life and establishing appropriate storage and handling protocols for the drug substance.

Photolytic Degradation

Photodegradation involves the breakdown of chemical compounds upon exposure to light. mdpi.com While some cephalosporins are known to be labile to light, studies on cefetamet pivoxil hydrochloride have shown it to be relatively stable upon irradiation. researchgate.netsapub.org

Forced degradation studies, which subject the compound to extreme conditions to identify potential degradation pathways, indicated that cefetamet pivoxil hydrochloride remained stable after exposure to light. researchgate.net This contrasts with many other pharmaceutical compounds, which can undergo significant decomposition, often initiated by the generation of highly reactive hydroxyl radicals. mdpi.com The photolytic degradation of molecules can involve various reactions, including cleavage of bonds, deamination, and ring opening, often leading to the formation of multiple degradation species. nih.gov However, for cefetamet pivoxil hydrochloride, significant degradation was not observed under the tested photolytic conditions. researchgate.net

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is crucial for understanding the decomposition pathways and ensuring the safety of a drug product. For cephalosporins, degradation can involve processes like the cleavage of the β-lactam nucleus and modifications of side chains. nih.gov In the case of cefetamet, stress studies under various conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to generate potential impurities. tsijournals.com

Advanced analytical techniques are employed for the separation and characterization of these degradation products. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are primary methods for detecting and quantifying impurities. researchgate.netnih.gov For structural elucidation, mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. nih.govnih.gov These methods provide detailed information about the molecular weight and structure of the degradation products, allowing for their unambiguous identification. nih.gov While specific degradation products for Cefetamet (hydrochloride) are not detailed in the provided search results, the general methodology involves comparing the retention times and spectral data of the impurities with synthesized reference compounds. nih.gov

Solid-State Stability Assessment

The stability of a drug in its solid state is a critical factor for its formulation into a final dosage form. Studies on cefetamet pivoxil hydrochloride have assessed its stability in the solid phase, particularly concerning temperature and humidity. researchgate.net The degradation kinetics in the solid state are highly dependent on environmental conditions.

At 0% relative humidity (RH), the degradation of cefetamet pivoxil hydrochloride follows a first-order reaction relative to its concentration. researchgate.net However, at RH levels above 50%, the degradation becomes an autocatalytic first-order reaction, indicating that moisture can significantly alter the degradation mechanism and accelerate the process. researchgate.net This highlights the hygroscopic nature of the compound and the importance of protecting it from environmental moisture. bioline.org.br

Table 1: Solid-State Degradation Kinetics of Cefetamet Pivoxil Hydrochloride

| Relative Humidity (RH) | Degradation Reaction Order | Description |

| 0% | First-Order | The rate of degradation is directly proportional to the substrate concentration. researchgate.net |

| >50% | Autocatalytic First-Order | A degradation product catalyzes the reaction, leading to an accelerated rate of decomposition. researchgate.net |

Effects of Humidity and Excipient Interactions on Stability

Humidity is a critical factor affecting the solid-state stability of moisture-sensitive drugs like cefetamet pivoxil hydrochloride. researchgate.netbioline.org.br The presence of water vapor can facilitate chemical degradation and may also induce physical changes such as polymorphic transformations. bioline.org.bruiowa.edu For cefetamet pivoxil hydrochloride, exposure to conditions of increased temperature and relative humidity leads to susceptibility to degradation. researchgate.net

Interactions with pharmaceutical excipients can also significantly impact the stability of an API. scite.ai Fourier-transform infrared spectroscopy (FTIR) has been used to study the interactions between cefetamet pivoxil hydrochloride and various excipients. These interactions can lead to physicochemical modifications, including a decrease in the chemical stability of the drug in the solid state, especially during thermolysis. researchgate.net In some cases, excipients can either block or facilitate the effects of moisture on degradation kinetics. uiowa.edu Therefore, careful selection of excipients is necessary to ensure the stability of the final pharmaceutical formulation. bioline.org.br

Stability of Cefetamet (hydrochloride) in Organic Solvents and Solution Matrices

The stability of cefetamet in solution is influenced by several factors, including pH, temperature, and the composition of the solvent or buffer system. researchgate.netaablocks.com The hydrolysis kinetics of cefetamet pivoxil in aqueous solutions have been studied as a function of these variables. researchgate.net

The degradation in aqueous solution is subject to both specific acid-base catalysis and general buffer catalysis. researchgate.netnih.gov A characteristic U-shaped pH-rate profile has been observed, with maximum stability found in the pH range of 3 to 5. researchgate.net In highly acidic or alkaline conditions, the hydrolysis rate increases. nih.gov The degradation pathway in aqueous media often involves the cleavage of the β-lactam ring. nih.gov

The choice of organic solvent is also critical, as some solvents can react with the drug substance. core.ac.uk Stability studies in various organic solvents and solution matrices are essential to ensure the integrity of the drug during analytical procedures and formulation processes. researchgate.net For instance, a mobile phase consisting of 0.1% formic acid and acetonitrile (B52724) has been used for the UHPLC analysis of cefetamet pivoxil hydrochloride, indicating its short-term stability in this medium. researchgate.net

Analytical Methodologies for Chemical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of Cefetamet (B193807), offering high resolution and sensitivity for separating the drug from related substances and degradation products. tsijournals.comtandfonline.comnih.gov Several HPLC-based approaches have been developed and validated for the routine analysis of Cefetamet in both bulk drug substance and pharmaceutical formulations. tsijournals.comtsijournals.com

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly utilized HPLC mode for Cefetamet analysis. tsijournals.comresearchgate.net This technique employs a non-polar stationary phase, typically a C18 column, and a polar mobile phase. tsijournals.comtandfonline.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several RP-HPLC methods have been developed for the estimation of Cefetamet. tsijournals.comjetir.org One such method utilizes a RP-C18 column with a mobile phase composed of acetonitrile (B52724), methanol (B129727), and a phosphate (B84403) buffer (pH 3.60) in a 50:20:30 v/v/v ratio, delivered in an isocratic mode. tsijournals.comtsijournals.com Detection is typically performed using a UV detector at a wavelength of 236 nm. tsijournals.comtsijournals.com Another established method involves a mobile phase of 0.013 mmol/L sodium heptanesulfonate and 0.02 mol/L potassium dihydrogen phosphate buffer-methanol (75:25, pH 3.4) with detection at 263 nm. researchgate.net

The performance of these methods is validated through various parameters, including linearity, precision, accuracy, and system suitability, ensuring their reliability for routine quality control. tsijournals.comtsijournals.com For instance, a linear relationship between concentration and peak area is often observed in the range of 5-25 µg/mL, with correlation coefficients approaching 0.999. tsijournals.com

Table 1: Exemplary RP-HPLC Method Parameters for Cefetamet Analysis

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | RP-C18 column (150 mm x 4.6 mm, 5 µm) tsijournals.com | Hypersil BDS C18 column researchgate.net |

| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 3.60) (50:20:30 v/v/v) tsijournals.com | 0.013mmol/L Sodium Heptanesulfonate, 0.02mol/L Potassium Dihydrogen Phosphate Buffer-Methanol (75:25, pH 3.4) researchgate.net |

| Flow Rate | 0.8 mL/min tsijournals.com | Not Specified |

| Detection Wavelength | 236 nm tsijournals.com | 263 nm researchgate.net |

| Linearity Range | 5-25 µg/mL tsijournals.com | 0.1-335.2 µg/mL researchgate.net |

| Correlation Coefficient | 0.9995 tsijournals.com | 0.9999 researchgate.net |

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. dntb.gov.uanih.gov The use of smaller particle size columns in UHPLC leads to higher efficiency separations. The DAD detector allows for the simultaneous acquisition of absorbance data across a range of wavelengths, providing comprehensive spectral information for each component in the chromatogram. thermofisher.commeasurlabs.com This capability is particularly valuable for peak purity assessment and the identification of unknown impurities by comparing their UV spectra with that of the main compound. mdpi.com While specific UHPLC-DAD methods for Cefetamet are not extensively detailed in the provided search results, the principles of this technique are widely applied in pharmaceutical analysis for rapid and sensitive quantification and impurity profiling. nih.govmeasurlabs.com

Gradient Elution Techniques for Impurity Separation

For complex samples containing multiple impurities with a wide range of polarities, gradient elution HPLC is often necessary. mastelf.com This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the stronger organic solvent. mastelf.comsigmaaldrich.com This allows for the effective separation of both early- and late-eluting impurities that may not be resolved under isocratic conditions.

A gradient elution HPLC method has been developed for the simultaneous determination of related substances and polymers in Cefetamet pivoxil hydrochloride. ingentaconnect.com This method utilizes a Thermo AcclaimTM 120 C18 column and a gradient program with two mobile phase components. Mobile phase A consists of acetonitrile-methanol-water-phosphate buffer (180:47.5:750:67.5), and mobile phase B is a stronger mixture of acetonitrile-methanol-water-phosphate buffer (540:142.5:250:22.5). The gradient program effectively separates Cefetamet from its intermediates and degradation products, such as Cefetamet acid, AE active ester, and 7-aminodesacetoxycephalosporanic acid (7-ADCA). ingentaconnect.com This approach is crucial for comprehensive quality control, enabling the quantification of various impurities in a single analytical run. ingentaconnect.comoup.com

Table 2: Gradient Elution Program for Cefetamet Impurity Analysis

| Time (min) | % Mobile Phase B |

| 0 | 0 |

| 2 | 0 |

| 30 | 100 |

| 45 | 100 |

| 46 | 0 |

| 55 | 0 |

| Data sourced from a study on Cefetamet pivoxil hydrochloride. ingentaconnect.com |

Spectroscopic Analytical Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of Cefetamet. These techniques are based on the interaction of electromagnetic radiation with the molecule.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of Cefetamet. semanticscholar.orgasianpubs.org This technique relies on the principle that the Cefetamet molecule absorbs light in the UV region of the electromagnetic spectrum due to its specific chromophoric groups. pageplace.de

For quantitative analysis, the absorbance of a Cefetamet solution is measured at its wavelength of maximum absorbance (λmax). In distilled water, Cefetamet pivoxil exhibits a λmax at 234 nm. asianpubs.org Another method reports a detection wavelength of 236 nm for Cefetamet. tsijournals.com Difference spectrophotometry has also been employed, where measurements are taken at both a maximum (221 nm) and a minimum (275 nm) wavelength to enhance specificity. semanticscholar.orgresearchgate.net The concentration of the drug is then determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. asianpubs.org The method typically demonstrates linearity over a defined concentration range. semanticscholar.org

Table 3: UV-Vis Spectrophotometric Parameters for Cefetamet Analysis

| Method | Wavelength (λmax) | Linearity Range |

| UV Spectrophotometry in Distilled Water | 234 nm asianpubs.org | Not specified |

| Difference Spectrophotometry | 221 nm (max), 275 nm (min) semanticscholar.orgresearchgate.net | 1-35 µg/ml semanticscholar.org |

| First Derivative Spectroscopy | 221 nm (maxima), 207 nm (minima) researchgate.net | Not specified |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule and to study molecular interactions. nih.govnumberanalytics.com The principle of FTIR involves the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds at specific frequencies. uri.edu The resulting FTIR spectrum is a unique "fingerprint" of the molecule, providing valuable information about its structure. numberanalytics.com

In the context of Cefetamet, FTIR can be used to confirm the identity of the compound by comparing its spectrum with that of a reference standard. The presence of characteristic absorption bands corresponding to functional groups such as β-lactam rings, amides, carboxylic acids, and thiazole (B1198619) rings would confirm the molecular structure. Furthermore, FTIR, particularly Attenuated Total Reflection (ATR)-FTIR, is highly sensitive to changes in molecular environment and can be used to study intermolecular interactions, such as those between the drug and excipients in a formulation or to investigate polymorphism. spectroscopyonline.comnih.gov While specific FTIR spectral data for Cefetamet was not detailed in the provided search results, the technique's application is fundamental in pharmaceutical analysis for structural characterization and the study of molecular-level interactions. nih.govspectroscopyonline.com

Mass Spectrometry (MS/MS) for Degradation Product Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the identification and structural elucidation of impurities and degradation products in pharmaceutical substances. americanpharmaceuticalreview.com In the context of Cefetamet pivoxil hydrochloride, liquid chromatography coupled with mass spectrometry (LC-MS) techniques, including time-of-flight (TOF) and ion trap (TRAP) mass spectrometry, have been instrumental in characterizing these related substances. nih.gov

Forced degradation studies are conducted under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments to induce the formation of potential degradation products. researchgate.net These studies help in understanding the degradation pathways of the drug molecule. oup.com For instance, Cefetamet pivoxil hydrochloride has been shown to be susceptible to degradation under hydrolytic (acidic and basic) conditions and when exposed to increased temperature and relative humidity. researchgate.net

The high resolution and sensitivity of techniques like LC-TOF-MS allow for accurate mass measurements, often with a mass accuracy of less than 5 ppm, which aids in determining the elemental composition of the degradation products. americanpharmaceuticalreview.comoup.com Subsequent MS/MS experiments provide fragmentation patterns that are crucial for deducing the structures of these products. americanpharmaceuticalreview.comnih.gov For example, studies have successfully identified multiple degradation products of Cefetamet pivoxil by analyzing their mass spectra and fragmentation pathways. nih.govresearchgate.netnih.gov The specificity of the analytical method is proven by demonstrating that the degradation products can be separated from the main compound and from each other. researchgate.net

Method Validation Parameters for Bulk Drug Analysis

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. nih.gov For the analysis of bulk Cefetamet hydrochloride, methods are validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). jetir.orgich.org The key validation parameters include specificity, selectivity, linearity, range, precision, accuracy, recovery, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Specificity refers to the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In the analysis of Cefetamet, specificity is often demonstrated through forced degradation studies. sci-hub.seresearchgate.net The analytical method, typically a chromatographic technique like HPLC, must be able to resolve the Cefetamet peak from any peaks corresponding to degradation products or other impurities. researchgate.netsci-hub.se The absence of interference from these other substances confirms the specificity and selectivity of the method. ich.orgsci-hub.se Comparing results with an orthogonal analytical procedure can also be used to verify selectivity. ich.org

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. jetir.org The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. sci-hub.se For Cefetamet analysis using various methods, linearity has been established over different concentration ranges.

| Method | Linearity Range | Correlation Coefficient (r²) | Reference |

| HPLC | 30.0–80.0 mg/mL | 0.9997 | sci-hub.se |

| RP-HPLC | 1-6 µg/mL | 0.999 | jetir.org |

| Spectrophotometry | 1-35 µg/mL | - | semanticscholar.org |

| HPTLC | 1-5 µ g/spot | - | rasayanjournal.co.in |

| RP-HPLC | 10-50 mg/mL | 0.9991 | researchgate.net |

| RP-HPLC | 5-25 µg/mL | 0.9995 | tsijournals.com |

The high correlation coefficients, typically greater than 0.999, indicate a strong linear relationship between concentration and response. jetir.orgsci-hub.seresearchgate.nettsijournals.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jetir.org It is usually evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). sci-hub.se

Intra-day precision is determined by analyzing the same sample multiple times on the same day, while inter-day precision is assessed by analyzing the sample on different days. sci-hub.sesemanticscholar.org The precision is typically expressed as the relative standard deviation (RSD) or coefficient of variance (%CV). sci-hub.sesemanticscholar.org

For Cefetamet analysis, studies have reported low RSD values, indicating good precision. For example, an HPLC method for Cefetamet pivoxil hydrochloride showed intra-day precision with RSD values between 0.03% and 0.51%, and inter-day precision with RSD values between 0.36% and 1.76%. sci-hub.se Another HPTLC method reported intra-day and inter-day precision by analyzing standard solutions multiple times. rasayanjournal.co.in

Accuracy refers to the closeness of the test results obtained by the method to the true value. jetir.org It is often determined through recovery studies, where a known amount of pure drug is added to a sample and the amount recovered is measured. sci-hub.sesemanticscholar.org

High recovery percentages indicate the accuracy of the method. For instance, an HPLC method for Cefetamet pivoxil hydrochloride demonstrated an average recovery of 100.09%. sci-hub.se Spectrophotometric methods have also shown high accuracy, with recovery values greater than 99.0%. semanticscholar.org Recovery studies are typically performed at different concentration levels to ensure accuracy across the analytical range. sci-hub.sesemanticscholar.orgtsijournals.com

| Method | Recovery (%) | Reference |

| HPLC | 100.09 | sci-hub.se |

| Spectrophotometry | >99.0 | semanticscholar.org |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jetir.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jetir.org

These parameters are crucial for the analysis of impurities and degradation products, which are often present at low levels. americanpharmaceuticalreview.com Various analytical methods for Cefetamet have reported their LOD and LOQ values.

| Method | LOD | LOQ | Reference |

| HPLC | 1.03 mg/mL | 3.15 mg/mL | sci-hub.se |

| RP-HPLC | 0.06 µg/mL | 0.18 µg/mL | jetir.org |

| HPTLC | 2 µ g/spot | 8 µ g/spot | rasayanjournal.co.in |

| RP-HPLC | 0.025 µg/mL | 0.05 µg/mL | tsijournals.com |

These values demonstrate the sensitivity of the respective analytical methods.

Quantitative Analysis of Related Substances and Impurities

The quantitative analysis of related substances and impurities in Cefetamet hydrochloride is predominantly achieved through liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC). These methods offer the specificity and sensitivity required to separate and quantify the active pharmaceutical ingredient from its potential impurities.

Several validated RP-HPLC methods have been developed for the estimation of Cefetamet in tablet dosage forms. jetir.org One such method utilizes a C18 column with a mobile phase composed of methanol and water, detecting the analyte at 232 nm. jetir.org The validation of these methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and linearity. jetir.org

A specific gradient elution HPLC method has been established for the simultaneous determination of both related substances and polymeric impurities in Cefetamet pivoxil hydrochloride. ingentaconnect.commagtechjournal.com This method demonstrates good separation of Cefetamet pivoxil from its intermediates and degradation products. ingentaconnect.com Stress testing, involving exposure to acidic and oxidative conditions, has been used to intentionally degrade the drug substance, confirming that the analytical method can effectively separate the degradation products from the main compound. sci-hub.se For instance, significant degradation was observed when the drug was refluxed in 0.1 N hydrochloric acid, and the method successfully resolved the resulting degradant peaks. sci-hub.se

Identified impurities in Cefetamet pivoxil hydrochloride include process-related impurities and degradation products. A study employing an HPLC-gradient elution method identified several impurities, including Cefetamet acid, two different isomers, and two dimers. ingentaconnect.com The quantification of these impurities is crucial for quality control.

Table 1: HPLC Method for Simultaneous Determination of Related Substances and Polymers

| Parameter | Conditions |

|---|---|

| Column | Thermo Acclaim™ 120 C18 (250 mm × 4.6 mm, 5 µm) ingentaconnect.com |

| Mobile Phase | A: Acetonitrile-methanol-water-phosphate buffer (180:47.5:750:67.5) ingentaconnect.com B: Acetonitrile-methanol-water-phosphate buffer (540:142.5:250:22.5) ingentaconnect.com |

| Elution | Gradient ingentaconnect.com |

| Flow Rate | 1.0 mL/min ingentaconnect.com |

| Detection Wavelength | 233 nm ingentaconnect.com |

Table 2: Observed Content of Impurities in Cefetamet Pivoxil Hydrochloride

| Impurity | Content Range (%) |

|---|---|

| Cefetamet acid | 1.0 - 1.6 ingentaconnect.com |

| Isomer 1 | 0.2 - 0.9 ingentaconnect.com |

| Isomer 2 | 0.1 - 0.2 ingentaconnect.com |

| Dimer 1 | 0.1 - 0.3 ingentaconnect.com |

The accuracy of these methods is confirmed through recovery studies. For example, the recovery rates for impurities such as Cefetamet acid, AE active ester, and 7-aminodesacetoxycephalosporanic acid (7-ADCA) were found to be 97.8%, 98.3%, and 104.4%, respectively. ingentaconnect.com